Copper 2-ethylhexanoate
Overview
Description
Copper 2-Ethylhexanoate is an organo-metallic compound . It has the molecular formula C16H30CuO4 . The average mass of Copper 2-Ethylhexanoate is 349.953 Da .
Synthesis Analysis
2-Ethylhexanoic acid forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis .Molecular Structure Analysis
The molecular structure of Copper 2-Ethylhexanoate is represented by the formula [CH3(CH2)3CH(C2H5)CO2]2Cu . It has an average mass of 349.953 Da and a monoisotopic mass of 349.144012 Da .Chemical Reactions Analysis
Copper 2-Ethylhexanoate is involved in a family of copper (II)-catalyzed alkene difunctionalization reactions . These reactions enable stereoselective addition of amine derivatives and alcohols onto pendant unactivated alkenes to provide a range of valuable saturated nitrogen and oxygen heterocycles .Physical And Chemical Properties Analysis
Copper 2-Ethylhexanoate is a solid substance . It has a molecular weight of 349.95 . It is soluble in organic solvents .Scientific Research Applications
1. Use as a Catalyst and Promoter
Copper 2-ethylhexanoate is utilized as a Lewis acid, an oxidant, and a catalyst/promoter in alkene amination reactions. It acts as an organic soluble copper(II) carboxylate in reaction kinetics (Chemler & Casavant, 2013).
2. Application in Stereoselective Synthesis
It is employed in the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes. The process involves the addition of an alcohol and an amine across an alkene, resulting in several 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities (Sequeira & Chemler, 2012).
3. Synthesis of 2-Ethylhexanoic Acid
Copper 2-ethylhexanoate is used in the synthesis of 2-ethylhexanoic acid from 2-ethylhexanol and sodium hydroxide, utilizing copper(II) oxide as a catalyst in a dehydrogenation process (Wen-long et al., 2014).
4. In Materials Science
It finds wide applications as a metal-organic precursor in materials science, particularly as a catalyst for ring opening polymerizations and in the painting industries for its properties as driers (Mishra, Daniele & Hubert-Pfalzgraf, 2007).
5. Enhancing Bonding Strength in Nano-Silver Pastes
Silver 2-ethylhexanoate, a derivative, is used to prepare low sintering temperature nano-silver pastes, optimizing the amount added and sintering temperature to enhance performance and bonding strength (Hsu et al., 2021).
6. Electrochemical CO2 Reduction
Copper 2-ethylhexanoate is identified as an efficient catalyst for CO2 reduction to valuable hydrocarbons and alcohols, such as ethylene and ethanol, using copper as a heterogeneous catalyst (Nitopi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
copper(1+);2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTFVVOZYCEDQD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15CuO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892323 | |
Record name | Copper(I) 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexanoic acid, copper salt | |
CAS RN |
22221-10-9, 161189-84-0 | |
Record name | Copper 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022221109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, copper salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper(I) 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanoic acid, copper salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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